Butafosfan
Overview
Description
Deloxolone sodium is a synthetic compound with the molecular formula C34H52O6. . The compound is derived from oleanolic acid, a naturally occurring triterpenoid.
Mechanism of Action
Target of Action
Butafosfan is an organic phosphorus compound . It is primarily used as a phosphorus source in animals, including cattle, horses, pigs, sheep, and goats . It plays a vital role in hepatic carbohydrate metabolism .
Mode of Action
It is known to take part in energy metabolism, replenishing serum phosphorus levels, supporting liver function, and stimulating fatigued smooth and cardiac muscle .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to affect the metabolism of adenosine 5′-triphosphate (ATP) in muscle tissues . It increases ATP levels, which is a key molecule in energy transfer within cells . This effect is more pronounced at higher temperatures . It also plays a role in the regulation of protein phosphorylation, a key process in cellular activities .
Pharmacokinetics
In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound is rapidly eliminated after intravenous administration . It follows a three-compartment model with calculated half-lives of 1.7 minutes, 13.2 minutes, and 1.38 hours . Urine is the major route of excretion of this compound, with a mean of 74% of the parent compound recovered in urine within the first 12 hours . No metabolites of this compound were found in in vitro metabolism studies in rat liver microsomes and hepatocytes .
Result of Action
The administration of this compound leads to several molecular and cellular effects. It increases ATP levels in muscle tissues, which can enhance energy availability and metabolic activity . It also has stress-attenuating effects, partially preventing hypothermia- and hypoxia-induced reduction in feeding . It increases serum immunoglobulin M levels in stress tests, suggesting an immunomodulatory effect .
Action Environment
The action of this compound can be influenced by environmental factors such as diet and temperature . For instance, its effect on ATP levels is more pronounced at higher temperatures . Additionally, its effects on blood glucose levels and fat mobilization in overweight mice submitted to caloric restriction are influenced by diet .
Biochemical Analysis
Biochemical Properties
Butafosfan plays a crucial role in various biochemical reactions. It is involved in the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy. This compound interacts with enzymes such as adenosine kinase and phosphotransferases, facilitating the transfer of phosphate groups. This interaction enhances ATP production, which is vital for cellular metabolism and energy homeostasis .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing ATP production, which is crucial for energy-dependent processes. This compound also affects cell signaling pathways, particularly those involved in stress responses. It modulates gene expression related to stress resistance and metabolic regulation. In livestock, this compound has been shown to improve appetite, milk production, and recovery from stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes involved in phosphate transfer, enhancing their activity. This binding interaction leads to increased ATP synthesis. This compound also influences gene expression by modulating transcription factors and signaling pathways. These changes result in improved stress resistance and metabolic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure. Studies have shown that this compound can enhance ATP production and stress resistance in the short term. Long-term effects may include potential hepatotoxicity at high doses. The stability and degradation of this compound are crucial factors in its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances metabolic function and stress resistance without significant adverse effects. Higher doses can lead to toxicity, including hepatotoxicity and reduced cellular function. It is essential to determine the optimal dosage to maximize benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phosphate transfer and ATP synthesis. It interacts with enzymes such as adenosine kinase and phosphotransferases, facilitating the transfer of phosphate groups. This interaction enhances metabolic flux and increases ATP levels, which are crucial for cellular energy and metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound are essential for its efficacy in enhancing metabolic function and stress resistance .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in phosphate transfer. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in enhancing ATP production and metabolic function .
Preparation Methods
The synthesis of deloxolone sodium involves several steps:
Chemical Reactions Analysis
Deloxolone sodium undergoes various chemical reactions, including:
Oxidation: The initial oxidation step involves hydrogen peroxide in acetic acid.
Bromination: Bromine in hydrobromic acid is used for the bromination reaction.
Reduction: Hydrazine and sodium ethoxide in ethanol are used for the reduction step.
Esterification: Succinic anhydride in hot pyridine is used for esterification.
The major products formed from these reactions include intermediates like 3-beta-acetoxy-12-oxoolean-30-oic acid methyl ester and 3-beta-hydroxyolean-9(11)-en-30-oic acid .
Scientific Research Applications
Deloxolone sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Deloxolone sodium is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:
Oleanolic acid: The parent compound from which deloxolone sodium is derived.
Soloxolone methyl: A derivative of oleanolic acid with similar anti-inflammatory properties.
Glycyrrhetinic acid: Another triterpenoid with anti-inflammatory and anti-proliferative properties.
Deloxolone sodium stands out due to its enhanced potency and specific applications in treating inflammatory and proliferative diseases .
Properties
IUPAC Name |
2-(butylamino)propan-2-yl-hydroxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8H,4-6H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLWPOLSPCBOPC-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048681, DTXSID00860202 | |
Record name | Butafosfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Butylamino)propan-2-yl]phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17316-67-5 | |
Record name | Butafosfan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017316675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butafosfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butafosfan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTAFOSFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2LQ1149L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for butafosfan?
A1: this compound is chemically defined as (1-Butylamino-1-methylethyl)phosphonic acid. Its molecular formula is C7H18NO3P, and its molecular weight is 195.2 g/mol. [, ] Spectroscopic data, including NMR and IR spectra, can be found in chemical databases and scientific publications focusing on its characterization.
Q2: What is the pharmacokinetic profile of this compound in different animal species?
A2: The pharmacokinetics of this compound have been investigated in various species, including horses and piglets. In horses, following intravenous administration, this compound exhibited rapid elimination, with serum concentrations falling below the limit of quantification within 24 hours. [] Studies in piglets demonstrated that this compound is rapidly absorbed after intramuscular administration, with a bioavailability of 74.69%. [] The specific pharmacokinetic parameters, such as elimination half-life and volume of distribution, can vary depending on the species, route of administration, and dosage.
Q3: What are the potential alternatives or substitutes for this compound in veterinary medicine, and how do they compare in terms of efficacy, safety, and cost?
A3: The choice of treatment for specific conditions in animals depends on various factors, including the species, diagnosis, severity of the condition, and available treatment options. While this compound has shown promise in addressing certain health issues, it's essential to consider alternatives based on their specific mechanisms of action, efficacy, safety profiles, and cost-effectiveness. For instance, alternative phosphorus sources, such as inorganic phosphates or other organic phosphorus compounds, may be considered depending on the specific needs of the animal and the condition being treated. []
Q4: What research infrastructure and resources are crucial for advancing our understanding of this compound and its applications in veterinary medicine?
A4: Continued research is essential to further elucidate the mechanisms of action, optimize formulations, and explore novel applications of this compound. Access to advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is vital for characterizing and quantifying this compound in various matrices. [, ] Well-designed in vitro and in vivo studies, including randomized controlled trials in relevant animal models, are essential for evaluating efficacy and safety. [, ] Collaboration between researchers in veterinary medicine, pharmacology, and animal science will be instrumental in advancing our understanding and optimizing the use of this compound in veterinary practice.
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